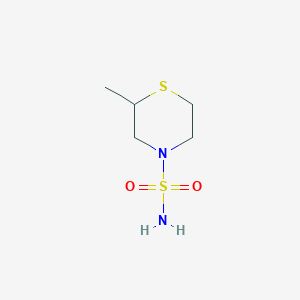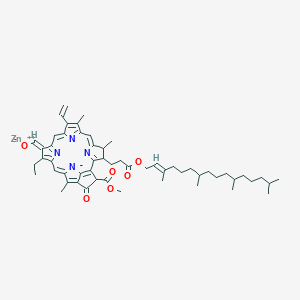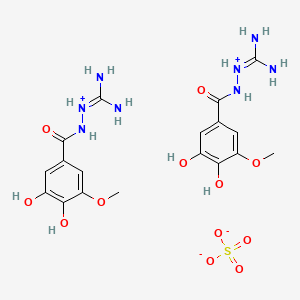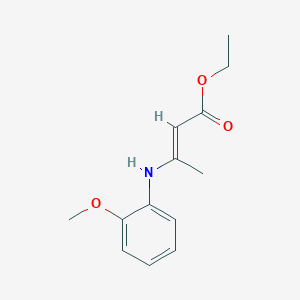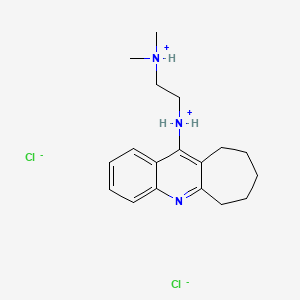
2,2''-Bis(diethylamino)-4',4'''-biacetanilide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’‘-Bis(diethylamino)-4’,4’‘’-biacetanilide dihydrochloride is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’‘-Bis(diethylamino)-4’,4’‘’-biacetanilide dihydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with acetanilide derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its dihydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
2,2’‘-Bis(diethylamino)-4’,4’‘’-biacetanilide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced amines. Substitution reactions can produce a variety of new compounds depending on the substituents involved.
Aplicaciones Científicas De Investigación
2,2’‘-Bis(diethylamino)-4’,4’‘’-biacetanilide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2,2’‘-Bis(diethylamino)-4’,4’‘’-biacetanilide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Dithiobis(N,N-dimethylethylamine) dihydrochloride
- Bis(dimethylaminoethyl) disulfide dihydrochloride
- Tetramethyl cystamine dihydrochloride
Uniqueness
2,2’‘-Bis(diethylamino)-4’,4’‘’-biacetanilide dihydrochloride is unique due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from similar compounds.
Propiedades
Número CAS |
103643-84-1 |
|---|---|
Fórmula molecular |
C24H36Cl2N4O2 |
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
[2-[4-[4-[[2-(diethylazaniumyl)acetyl]amino]phenyl]anilino]-2-oxoethyl]-diethylazanium;dichloride |
InChI |
InChI=1S/C24H34N4O2.2ClH/c1-5-27(6-2)17-23(29)25-21-13-9-19(10-14-21)20-11-15-22(16-12-20)26-24(30)18-28(7-3)8-4;;/h9-16H,5-8,17-18H2,1-4H3,(H,25,29)(H,26,30);2*1H |
Clave InChI |
NUJBNRSMFYAOBY-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C[NH+](CC)CC.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


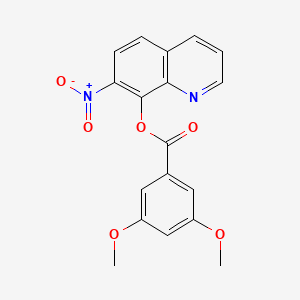
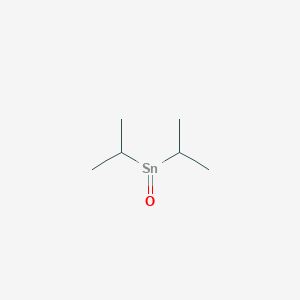
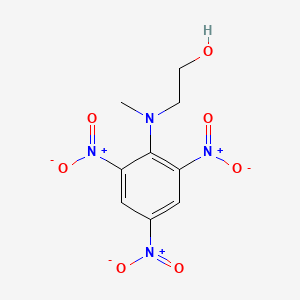
![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)


![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
